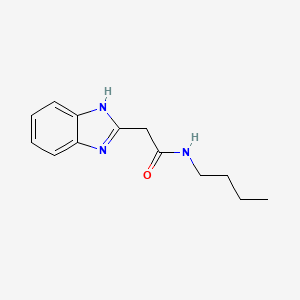

2-(1H-benzimidazol-2-yl)-N-butylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACXFDYWYZDBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397341 | |

| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91600-55-4 | |

| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Benzimidazole Scaffold

An In-Depth Technical Guide to the Synthesis of 2-(1H-benzimidazol-2-yl)-N-butylacetamide

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a compound of interest within the broader class of pharmacologically significant benzimidazole derivatives. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations for experimental design, and practical insights for execution. The guide is structured to empower researchers, scientists, and drug development professionals with a robust, self-validating protocol grounded in established chemical literature. We detail a reliable two-step synthetic pathway: the initial Phillips condensation to form the key intermediate, 2-(1H-benzimidazol-2-yl)acetic acid, followed by a carbodiimide-mediated amide coupling with n-butylamine. Each stage is presented with detailed protocols, mechanistic explanations, and visual aids to ensure clarity and reproducibility.

The benzimidazole nucleus, a heterocyclic motif formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural similarity to natural purines allows benzimidazole derivatives to readily interact with various biological macromolecules, leading to a vast spectrum of pharmacological activities.[3] These compounds have been successfully developed into antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive agents.[1][3][4][5][6] The versatility of the benzimidazole scaffold makes it a privileged structure in drug discovery, with ongoing research continually uncovering new therapeutic applications.[4][7] This guide focuses on the synthesis of a specific N-substituted acetamide derivative, this compound, providing a foundational protocol that can be adapted for the synthesis of related analogues.

Retrosynthetic Analysis and Strategy

A logical approach to synthesizing the target amide involves disconnecting the amide bond, which is the most synthetically accessible linkage. This retrosynthetic strategy identifies two primary building blocks: the benzimidazole core containing an acetic acid moiety and the corresponding amine.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a straightforward two-part synthetic plan:

-

Part I: Construction of the benzimidazole ring system to yield the key intermediate, 2-(1H-benzimidazol-2-yl)acetic acid, via the Phillips condensation of o-phenylenediamine and malonic acid.[8][9]

-

Part II: Formation of the final product through an amide coupling reaction between the synthesized acetic acid intermediate and n-butylamine.

Part I: Synthesis of 2-(1H-Benzimidazol-2-yl)acetic Acid

Principle and Mechanism: The Phillips Condensation

The formation of the benzimidazole ring is achieved through the Phillips condensation reaction. This method involves the reaction of o-phenylenediamine with a carboxylic acid (in this case, malonic acid) under acidic conditions, typically in refluxing hydrochloric acid.[8]

The mechanism proceeds via several key steps:

-

Amidation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on a carbonyl carbon of malonic acid to form an initial amide intermediate.

-

Intramolecular Cyclization: The second amino group of the o-phenylenediamine moiety then attacks the remaining amide carbonyl group in an intramolecular fashion.

-

Dehydration/Aromatization: The resulting tetrahedral intermediate undergoes dehydration to form the stable, aromatic benzimidazole ring system.

It is crucial to control the reaction conditions, as prolonged heating or an excess of o-phenylenediamine can lead to the formation of byproducts such as bis(benzimidazol-2-yl)methane.[9]

Caption: Workflow for the Phillips Condensation reaction.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and malonic acid (e.g., 10.4 g, 0.1 mol).

-

Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask. The mixture will become warm.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) with continuous stirring. Maintain reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of toluene:ethyl acetate:formic acid (5:4:1).[10]

-

Precipitation: After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

Neutralization and Isolation: Slowly neutralize the mixture by adding a concentrated ammonium hydroxide solution until the pH is approximately 6-7. This will cause the product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight. The product, 2-(1H-benzimidazol-2-yl)acetic acid, is typically obtained as a solid.[10]

Part II: Synthesis of this compound

Principle and Mechanism: Carbodiimide-Mediated Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose.[11][12]

The mechanism, particularly when an additive like 1-Hydroxybenzotriazole (HOBt) is used, is as follows:

-

O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step.[13]

-

Active Ester Formation: The O-acylisourea intermediate is prone to side reactions and racemization. HOBt rapidly reacts with it to form a more stable HOBt-active ester. This step minimizes side reactions and improves yield.[13][14]

-

Aminolysis: The amine (n-butylamine) then attacks the carbonyl of the HOBt-active ester. This step is efficient and results in the formation of the desired amide bond and the regeneration of HOBt. The main byproduct from EDC is a water-soluble urea, which simplifies purification.[11]

Caption: Key components and steps in the amide coupling reaction.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-benzimidazol-2-yl)acetic acid (e.g., 1.76 g, 10 mmol) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) (40-50 mL).

-

Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (e.g., 1.53 g, 10 mmol, 1.0 equiv) to the solution and stir until dissolved.

-

Carbodiimide Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (e.g., 2.11 g, 11 mmol, 1.1 equiv) to the mixture.

-

Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

-

Amine Addition: Add n-butylamine (e.g., 0.73 g, 10 mmol, 1.0 equiv) dropwise to the reaction mixture. If the starting materials are salts, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be required to neutralize the solution.

-

Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Data Summary and Troubleshooting

Quantitative Data Summary

| Step | Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mmol) | Role |

| I | o-Phenylenediamine | 108.14 | 1.0 | 10.8 | 100 | Reactant |

| I | Malonic Acid | 104.06 | 1.0 | 10.4 | 100 | Reactant |

| II | 2-(1H-benzimidazol-2-yl)acetic acid | 176.17 | 1.0 | 1.76 | 10 | Reactant |

| II | n-Butylamine | 73.14 | 1.0 | 0.73 | 10 | Reactant |

| II | EDC·HCl | 191.70 | 1.1 | 2.11 | 11 | Coupling Agent |

| II | HOBt | 153.14 | 1.0 | 1.53 | 10 | Additive |

| Yields | Intermediate (Part I) | 176.17 | - | - | - | Expected Yield: 60-80% |

| Yields | Final Product (Part II) | 231.29 | - | - | - | Expected Yield: 70-90% |

Field Insights and Troubleshooting

-

Part I - Purity of o-Phenylenediamine: The starting o-phenylenediamine is susceptible to air oxidation, often appearing dark. Using freshly purified (e.g., by sublimation or recrystallization) material can significantly improve the yield and purity of the benzimidazole intermediate.

-

Part I - Byproduct Formation: As noted, overheating or extending the reflux time in Part I can favor the formation of bis(benzimidazol-2-yl)methane.[9] Adhering to the recommended reaction time and monitoring via TLC is critical to minimize this side reaction.

-

Part II - Anhydrous Conditions: The amide coupling step is sensitive to moisture, as water can hydrolyze the active ester intermediates. Ensure all glassware is oven-dried and use anhydrous solvents for best results.

-

Part II - Purification: The final product is moderately polar. Column chromatography using a gradient of ethyl acetate in hexane is typically effective for purification. The water-soluble urea byproduct from EDC is easily removed during the aqueous work-up.

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound. The pathway leverages a classic Phillips condensation for the construction of the core heterocyclic structure, followed by a modern and efficient carbodiimide-mediated coupling to form the final amide. By explaining the causality behind the chosen reagents and conditions, this document provides the necessary technical depth for researchers to confidently reproduce this synthesis and adapt it for the creation of novel benzimidazole libraries for drug discovery and development.

References

- Current Achievements of Benzimidazole: A Review. (2024). Vertex AI Search.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025). ResearchGate.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia.

- Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (n.d.). Bentham Science.

- 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). ResearchGate.

-

Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940. Retrieved from [Link]

- STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. (n.d.). Revues Scientifiques Marocaines.

- 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). PMC - NIH.

- study of the condensation of o-phenylenediamines with malonic acid under acidic medium: mechanistic aspects and tautomerism of 1,5-benzodiazepine-2,4- diones. (2025). ResearchGate.

- Scheme 1: Condensation of o-phenylenediamines with malonic acid under... (n.d.). ResearchGate.

-

Understanding 2-(1H-benzimidazol-2-ylsulfanyl)acetic Acid: Properties, Applications, and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

- Synthesis and Antimicrobial Activity of Some New N-(1H-benzimidazol-2- yl)-2-mercaptoacetamide Derivatives. (2018). Bentham Science Publishers.

- 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (2019). PubMed.

- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (n.d.). Sciforum.

- Synthesis, characterization and biological activity of some novel benzimidazole deriv

- View of STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM: MECHANISTIC ASPETS AND TAUTOMERISM OF 1,5-BENZODIAZEPINE-2,4. (n.d.). Revues Scientifiques Marocaines.

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Synthesis of 2-(1-benzoyl-1H-benzo[d]imidazole-2-ylthio). (n.d.). ResearchGate.

-

The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

N-(1-butyl-1H-benzimidazol-2-yl)acetamide | C13H17N3O. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.

-

Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

-

N-(1H-benzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals.

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). MDPI. Retrieved from [Link]

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Semantic Scholar.

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID | 13570-08-6 [chemicalbook.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. peptide.com [peptide.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-benzimidazol-2-yl)-N-butylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel benzimidazole derivative, 2-(1H-benzimidazol-2-yl)-N-butylacetamide. While specific experimental data for this compound is not extensively published, this paper, written from the perspective of a Senior Application Scientist, outlines the predicted characteristics based on its chemical structure and provides detailed, field-proven methodologies for their empirical determination. Understanding these properties—solubility, pKa, and lipophilicity (logP)—is critical for advancing this and similar molecules through the drug discovery and development pipeline. This guide is structured to empower researchers with the foundational knowledge and practical protocols necessary to fully characterize this compound and its analogs.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. A significant portion of this journey is dictated by the molecule's intrinsic physicochemical properties. These characteristics govern how a drug is absorbed, distributed, metabolized, and excreted (ADME)—the very essence of pharmacokinetics. For this compound, a molecule belonging to the pharmacologically significant benzimidazole class, a thorough understanding of its physical and chemical nature is paramount.[1]

Benzimidazoles are a well-established scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The N-butylacetamide substituent introduces both lipophilic and hydrogen-bonding features that will modulate the overall properties of the parent benzimidazole core. This guide will delve into the key physicochemical parameters of this specific derivative, providing both theoretical context and practical, step-by-step protocols for their determination.

Molecular Structure and Predicted Properties

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Based on this structure, we can anticipate the following general characteristics:

-

Amphiphilic Nature: The molecule possesses a polar benzimidazole head group and a more non-polar N-butylacetamide tail, suggesting it will exhibit some degree of solubility in both aqueous and organic media.

-

Basic Character: The imidazole ring of the benzimidazole moiety is basic and will be protonated at acidic pH.[3] This ionization will significantly impact its solubility and partitioning behavior.

-

Hydrogen Bonding: The presence of N-H and C=O groups allows for both hydrogen bond donation and acceptance, which will influence its solid-state properties (like melting point and crystal packing) and its interactions with biological macromolecules.

The following table summarizes the predicted and, where available, computationally estimated properties of this molecule. The subsequent sections will detail the experimental protocols for determining these values with high accuracy.

| Physicochemical Property | Predicted/Computed Value | Importance in Drug Development |

| Molecular Weight | 231.29 g/mol | Influences diffusion and transport across membranes. |

| Melting Point (°C) | Likely a crystalline solid with a defined melting point. | Affects solubility, dissolution rate, and formulation stability. |

| Aqueous Solubility | Poor to moderate, pH-dependent. | Critical for absorption and bioavailability. |

| pKa | Expected basic pKa for the benzimidazole ring. | Determines the ionization state at physiological pH, affecting solubility and cell permeability. |

| LogP (Octanol/Water) | Moderately lipophilic. | A key indicator of a drug's ability to cross cell membranes and its potential for metabolism and toxicity. |

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[4] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.

Theoretical Considerations

The solubility of this compound is expected to be pH-dependent due to the basic nature of the benzimidazole ring. At low pH, the ring will be protonated, leading to a significant increase in aqueous solubility. Conversely, at neutral and basic pH, the neutral form will predominate, likely resulting in lower solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method, as described by Higuchi and Connors.[5] This method measures the equilibrium solubility of a compound in a given solvent system.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (pure solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

pH 2.0 and pH 9.0 buffer solutions

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of the solid compound to vials containing the different buffer solutions (e.g., 2 mg in 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment.[5]

-

Seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[6]

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Construct a calibration curve using known concentrations of the compound to quantify the solubility in the test samples.

Data Interpretation: The solubility is reported in units of µg/mL or mM. A pH-solubility profile can be generated by plotting the solubility against the pH of the buffer.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a basic compound like this compound, the pKa will dictate its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.[7]

Theoretical Considerations

The benzimidazole ring contains a basic nitrogen atom. The pKa of the conjugate acid is expected to be in the range of 4-6, similar to other benzimidazole derivatives. This means that at physiological pH (7.4), the compound will be predominantly in its neutral, more lipophilic form.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8][9][10] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or a burette

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Potassium chloride (KCl) to maintain constant ionic strength[8]

-

Methanol or another co-solvent if the compound has low aqueous solubility[11]

-

Nitrogen gas supply

Procedure:

-

Dissolve a precisely weighed amount of the compound in a solution of water (or a water/co-solvent mixture) with a constant ionic strength (e.g., 0.15 M KCl).[8]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[8]

-

Place the solution in a thermostatted vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise volumes and recording the pH after each addition.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

Data Interpretation: The pKa is determined from the pH at the half-equivalence point of the titration curve.[9] Sophisticated software can be used to analyze the titration curve and derive the pKa value with high precision.

Caption: Experimental workflow for LogP determination.

Stability

The chemical stability of an NCE is a critical factor for its development as a drug. Instability can lead to loss of potency and the formation of potentially toxic degradation products.

Theoretical Considerations

Benzimidazole derivatives are generally stable compounds. [12][13]However, the amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions. The compound may also be sensitive to light and oxidation.

Experimental Protocol: HPLC-Based Stability Assessment

A common method to assess stability is to incubate the compound under various stress conditions and monitor its degradation over time using HPLC.

Objective: To assess the stability of this compound under different pH, temperature, and light conditions.

Materials:

-

This compound

-

Aqueous buffers at various pH values (e.g., 2, 7.4, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC system with UV or MS detector

Procedure:

-

Prepare solutions of the compound in the different stress media.

-

For pH stability, incubate the solutions at a set temperature (e.g., 40°C) and take samples at various time points (e.g., 0, 24, 48, 72 hours).

-

For temperature stability, store solutions at different temperatures (e.g., 4°C, 25°C, 40°C, -20°C) and analyze at set intervals. [14]4. For photostability, expose a solution to a controlled light source and compare its degradation to a sample kept in the dark.

-

Analyze the samples by HPLC, monitoring the peak area of the parent compound.

Data Interpretation: Stability is assessed by the percentage of the parent compound remaining over time. A plot of the natural logarithm of the concentration versus time can be used to determine the degradation kinetics.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a framework for understanding and experimentally determining its key characteristics: solubility, pKa, lipophilicity, and stability. By following the detailed protocols outlined herein, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The interplay of these properties, as illustrated in the provided workflows, will ultimately define the pharmacokinetic profile and therapeutic potential of this promising benzimidazole derivative.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-444.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

- Andrasi, M., et al. (2010). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.

- Çabuk, M., & Avcı, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of the Hellenic Veterinary Medical Society, 74(1), 5225-5236.

-

Wagner, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

-

GOV.UK. (2023). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

- Bansal, Y., & Silakari, O. (2014). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 4(104), 59969-59997.

- Husain, A., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3777-3783.

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. rheolution.com [rheolution.com]

- 5. scispace.com [scispace.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1H-benzimidazol-2-yl)-N-butylacetamide mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-(1H-benzimidazol-2-yl)-N-butylacetamide

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2][3] Its resemblance to naturally occurring purine nucleotides allows it to interact with a broad spectrum of biological targets, leading to diverse therapeutic effects including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][4] This guide focuses on a specific derivative, this compound, and delineates a proposed mechanism of action based on the established activities of structurally related benzimidazole compounds. We will then detail a comprehensive experimental framework to rigorously validate this hypothesis.

Based on extensive literature on 2-substituted benzimidazoles, we hypothesize that this compound primarily functions as a microtubule-destabilizing agent , leading to cell cycle arrest and subsequent apoptosis in rapidly proliferating cells. This mechanism is a well-documented pathway for many benzimidazole derivatives, particularly in the context of their anticancer and anthelmintic effects.[1][5]

Proposed Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The proposed mechanism of action for this compound involves its binding to β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics is expected to trigger the mitotic spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and ultimately, the induction of apoptosis.

Caption: Proposed mechanism of this compound.

Experimental Validation

To substantiate the hypothesized mechanism, a multi-faceted experimental approach is required. The following sections detail the key experiments, their rationale, and step-by-step protocols.

In Vitro Cytotoxicity Assessment

Rationale: The initial step is to determine the cytotoxic potential of this compound against a panel of cancer cell lines. This will establish a dose-response relationship and identify suitable cell lines for further mechanistic studies.

Experimental Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay:

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

| Cell Line | IC50 (µM) of this compound |

| HeLa | Hypothetical Value |

| MCF-7 | Hypothetical Value |

| A549 | Hypothetical Value |

Cell Cycle Analysis

Rationale: To investigate the effect of the compound on cell cycle progression, flow cytometry analysis will be performed. This will help determine if the compound induces arrest at a specific phase of the cell cycle, as predicted by the microtubule destabilization hypothesis.

Experimental Protocol:

-

Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Caption: Workflow for cell cycle analysis.

Tubulin Polymerization Assay

Rationale: This is a direct biochemical assay to confirm the inhibitory effect of the compound on tubulin polymerization. A cell-free system allows for the specific assessment of the compound's interaction with tubulin.

Experimental Protocol:

-

Reaction Setup: In a 96-well plate, mix purified tubulin protein with a polymerization buffer containing GTP.

-

Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance against time and calculate the rate of polymerization for each concentration of the compound.

Immunofluorescence Microscopy

Rationale: To visualize the effect of the compound on the microtubule network within cells, immunofluorescence staining of α-tubulin will be performed. This will provide direct visual evidence of microtubule disruption.

Experimental Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the IC50 concentration of the compound for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block non-specific binding with 1% bovine serum albumin (BSA).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Apoptosis Assay

Rationale: To confirm that the observed cell cycle arrest leads to programmed cell death, an apoptosis assay will be conducted. Annexin V/PI staining is a common method to differentiate between apoptotic and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 48 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

The proposed mechanism of action of this compound as a microtubule-destabilizing agent provides a solid foundation for further investigation into its therapeutic potential. The experimental framework outlined in this guide offers a systematic and rigorous approach to validate this hypothesis. Successful validation would position this compound as a promising candidate for further preclinical and clinical development, particularly in the field of oncology. The versatile nature of the benzimidazole scaffold suggests that this compound could also be explored for other therapeutic applications.[6]

References

-

Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PubMed Central URL: [Link]

-

Title: Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent Source: RJPT URL: [Link]

-

Title: Anthelmintics Benzimidazole derivatives Source: YouTube URL: [Link]

-

Title: Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development Source: PubMed URL: [Link]

-

Title: Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development Source: Bentham Science Publisher URL: [Link]

-

Title: Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 4. rjptonline.org [rjptonline.org]

- 5. youtube.com [youtube.com]

- 6. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

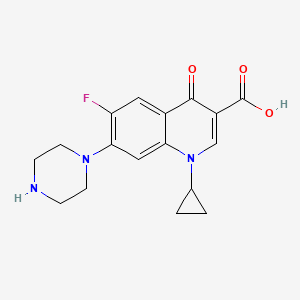

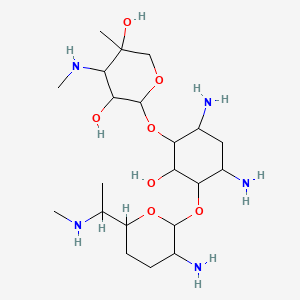

A Technical Guide to Benzimidazole Acetamide Derivatives: Synthesis, Biological Activity, and Characterization

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, bearing a structural resemblance to naturally occurring purines. This unique characteristic allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. When functionalized with an acetamide group, the resulting benzimidazole acetamide derivatives exhibit a remarkable spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and spectroscopic characterization of this promising class of compounds, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: A Pathway to a Privileged Scaffold

The synthesis of benzimidazole acetamide derivatives is a well-established process, typically commencing with the formation of a key intermediate, N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide. This intermediate serves as a versatile building block for further diversification through nucleophilic substitution reactions.

Core Synthesis: The Chloroacetamide Intermediate

The foundational step involves the reaction of 2-aminobenzimidazole with chloroacetyl chloride. This acylation reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Diversification: Introducing Functional Moieties

The reactivity of the chlorine atom in the chloroacetamide intermediate provides a convenient handle for introducing a wide range of functional groups. By reacting the intermediate with various nucleophiles, such as substituted anilines, thiols, or piperazines, a diverse library of benzimidazole acetamide derivatives can be generated.

Experimental Protocol: General Synthesis of Benzimidazole Acetamide Derivatives

-

Synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide:

-

To a solution of 2-aminobenzimidazole (1 equivalent) in a suitable solvent (e.g., anhydrous dichloromethane), add triethylamine (1.1 equivalents) and cool the mixture to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Synthesis of the Final Benzimidazole Acetamide Derivative:

-

To a solution of N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide (1 equivalent) in a suitable solvent (e.g., acetone or dimethylformamide), add the desired nucleophile (amine, thiol, or piperazine derivative; 1-1.2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature or heat as required for 6-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the final benzimidazole acetamide derivative.

-

Biological Activities: A Multifaceted Pharmacophore

Benzimidazole acetamide derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of benzimidazole acetamide derivatives against various human cancer cell lines.[1][2] Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[3]

Mechanism of Action: A prevalent mechanism involves the inhibition of critical enzymes such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and topoisomerases.[3][4] Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase.[2]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | HepG2 (Liver) | 4.8 | [1] |

| 4g | HepG2 (Liver) | 5.1 | [1] |

| 4c | A549 (Lung) | 46.6 | [1] |

| Compound 1 | MFC (Gastric) | 25.72 ± 3.95 | [2] |

| Compound 32 | HCT-116 (Colon) | 3.87 | [3] |

| Compound 32 | HepG2 (Liver) | 8.34 | [3] |

| Compound 32 | MCF-7 (Breast) | 5.43 | [3] |

| Compound 32 | HeLa (Cervical) | 4.17 | [3] |

| Compound 10 | MGC-803 (Gastric) | 1.02 | [3] |

| Compound 10 | PC-3 (Prostate) | 5.40 | [3] |

| Compound 10 | MCF-7 (Breast) | 3.20 | [3] |

| Compound 18 | A549 (Lung) | 0.63 | [3] |

| Compound 18 | NCI-H460 (Lung) | 0.99 | [3] |

| Compound 18 | MCF-7 (Breast) | 1.3 | [3] |

| Compound 18 | MDA-MB-231 (Breast) | 0.94 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole acetamide derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Activity

Several benzimidazole acetamide derivatives have shown significant neuroprotective effects in models of neurodegeneration.[9][10][11] Their mechanism of action often involves the mitigation of oxidative stress and neuroinflammation, two key pathological features of many neurodegenerative diseases.[11][12]

Mechanism of Action: These compounds can act as potent antioxidants, scavenging free radicals and augmenting the activity of endogenous antioxidant enzymes.[9][10] They also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as NF-κB.[9][10][12]

Experimental Protocol: In Vitro Neuroprotection Assay [13][14][15][16][17]

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a suitable culture medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzimidazole acetamide derivatives for 1-2 hours.

-

Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA).

-

Incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

-

Viability Assessment: Assess cell viability using a suitable assay, such as the MTT assay or the resazurin assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the cells treated with the neurotoxin alone.

Antimicrobial Activity

Benzimidazole acetamide derivatives have also been reported to possess broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[18][19][20]

Mechanism of Action: The exact antimicrobial mechanism is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane.[21][22] The structural similarity to purines may allow these compounds to interfere with nucleic acid synthesis.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2b-2g | Pseudomonas aeruginosa | 125 | [18] |

| 2p, 2s, 2t, 2u | Candida krusei | 125 | [18] |

| 2s, 2u | Fusarium solani | 125 | [18] |

| 6e, 6f, 6l, 6m | Gram-positive & Gram-negative bacteria | 6.25-12.5 | [20] |

| 6e, 6f, 6l | Mycobacterium tuberculosis | 25 | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [23][24][25][26][27]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare a two-fold serial dilution of the benzimidazole acetamide derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Spectroscopic Characterization: Unveiling the Molecular Structure

The structural elucidation of newly synthesized benzimidazole acetamide derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds.

Characteristic ¹H NMR Signals:

-

Benzimidazole Protons: The aromatic protons of the benzimidazole ring typically appear in the region of δ 7.0-8.0 ppm.

-

Acetamide NH: The amide proton (NH) usually gives a singlet in the range of δ 8.0-10.0 ppm, although its chemical shift can be variable and concentration-dependent.

-

Methylene Protons (CH₂): The methylene protons of the acetamide linker typically appear as a singlet around δ 4.0-4.5 ppm.

-

Substituent Protons: The chemical shifts of the protons on the substituent attached to the acetamide nitrogen will vary depending on the nature of the substituent.

Characteristic ¹³C NMR Signals:

-

Benzimidazole Carbons: The aromatic carbons of the benzimidazole ring resonate in the region of δ 110-150 ppm.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetamide group is typically observed in the downfield region of δ 165-175 ppm.

-

Methylene Carbon (CH₂): The methylene carbon of the acetamide linker appears around δ 40-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Characteristic Fragmentation Patterns:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Loss of the Substituent: A common fragmentation pathway involves the cleavage of the bond between the acetamide nitrogen and the substituent, resulting in a fragment ion corresponding to the benzimidazole acetamide core.

-

Fragmentation of the Benzimidazole Ring: Further fragmentation of the benzimidazole ring can lead to characteristic fragment ions.

Conclusion

Benzimidazole acetamide derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis allows for the creation of diverse chemical libraries, which have demonstrated potent anticancer, neuroprotective, and antimicrobial activities. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and characterization of these promising molecules, serving as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The continued exploration of the structure-activity relationships within this scaffold holds immense potential for addressing unmet medical needs.

References

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. (n.d.). Retrieved January 17, 2026, from [Link]

-

MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved January 17, 2026, from [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Retrieved January 17, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved January 17, 2026, from [Link]

-

General scheme for the synthesis of new benzimidazole acetamide... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC - PubMed Central. (2022, July 11). Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model | ACS Chemical Neuroscience - ACS Publications. (2021, January 12). Retrieved January 17, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (n.d.). Retrieved January 17, 2026, from [Link]

-

General scheme to synthesize novel benzimidazole acetamide derivatives. DMF, dimethylformamide. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. (n.d.). Retrieved January 17, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Retrieved January 17, 2026, from [Link]

-

Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

-

In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

-

4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - NIH. (2024, January 16). Retrieved January 17, 2026, from [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (2021, November 25). Retrieved January 17, 2026, from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (n.d.). Retrieved January 17, 2026, from [Link]

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online. (n.d.). Retrieved January 17, 2026, from [Link]

-

Novel Benzimidazole Acetamide Derivatives as Antibacterial and Anti-Tubercular Agents: Synthesis and Characterization - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

In vitro neurology assays - InnoSer. (n.d.). Retrieved January 17, 2026, from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (2014, July 16). Retrieved January 17, 2026, from [Link]

-

study of mass spectra of benzimidazole derivatives - International Journal of Development Research. (2016, April 27). Retrieved January 17, 2026, from [Link]

-

Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 17, 2026, from [Link]

-

Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (n.d.). Retrieved January 17, 2026, from [Link]

-

Comparison of anticancer activity (IC50 values) between active compounds and PTX. (PTX - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review - Neuroquantology. (n.d.). Retrieved January 17, 2026, from [Link]

-

Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Retrieved January 17, 2026, from [Link]

-

The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives - SciSpace. (2008, March 7). Retrieved January 17, 2026, from [Link]

-

Synthesis of Novel Chloro-Benzo [ d ]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18). Retrieved January 17, 2026, from [Link]

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. nveo.org [nveo.org]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 18. turkjps.org [turkjps.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. rjptonline.org [rjptonline.org]

- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 26. dickwhitereferrals.com [dickwhitereferrals.com]

- 27. integra-biosciences.com [integra-biosciences.com]

A Technical Guide to 2-(1H-benzimidazol-2-yl)-N-butylacetamide: Synthesis, Characterization, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 2-(1H-benzimidazol-2-yl)-N-butylacetamide, a member of the pharmacologically significant benzimidazole family. While specific literature on this particular derivative is limited, this document extrapolates from the well-established chemistry and biology of the benzimidazole scaffold to present a scientifically grounded exploration of its discovery, synthesis, characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals.

The Benzimidazole Core: A Cornerstone of Medicinal Chemistry

The benzimidazole scaffold, formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[1] Its discovery dates back to 1872, and since then, thousands of derivatives have been synthesized, leading to a wide array of clinically approved drugs.[1] The versatility of the benzimidazole ring system, allowing for substitutions at various positions, has enabled the fine-tuning of pharmacological activities to target a diverse range of diseases.[2][3]

The significance of the benzimidazole nucleus was further highlighted by the discovery that 5,6-dimethylbenzimidazole is a key component of vitamin B12.[1] This finding spurred extensive research into the biological roles of benzimidazoles, revealing their broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[2][3][4]

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process, starting with the synthesis of the key intermediate, 2-(1H-benzimidazol-2-yl)-acetic acid, followed by its amidation with n-butylamine.

Synthesis of 2-(1H-benzimidazol-2-yl)-acetic acid

A common and effective method for the synthesis of 2-(1H-benzimidazol-2-yl)-acetic acid involves the hydrolysis of 2-(cyanomethyl)benzimidazole.[5] This reaction is typically carried out under acidic conditions.[5]

Experimental Protocol: Synthesis of 2-(1H-benzimidazol-2-yl)-acetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(cyanomethyl)benzimidazole (1 equivalent), 37% aqueous hydrochloric acid (approx. 2 mL per gram of starting material), and benzenesulfonic acid (approx. 1 mL per gram of starting material).[5]

-

Reflux: Heat the mixture to reflux and maintain for 4-5 hours, with stirring.[5] Monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL) to remove any unreacted starting material and byproducts.[5]

-

Purification: The desired product, 2-(1H-benzimidazol-2-yl)-acetic acid, is typically isolated from the aqueous layer. Further purification can be achieved by recrystallization.

Amidation of 2-(1H-benzimidazol-2-yl)-acetic acid with n-butylamine

The final step in the synthesis of this compound is the formation of the amide bond between 2-(1H-benzimidazol-2-yl)-acetic acid and n-butylamine. This can be achieved using standard peptide coupling reagents to activate the carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 2-(1H-benzimidazol-2-yl)-acetic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Acid Activation: Add a peptide coupling reagent, for example, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.05 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).[6] Stir the mixture at 0°C for 15-30 minutes to activate the carboxylic acid.[6]

-

Amine Addition: Add n-butylamine (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-48 hours, monitoring by TLC.[6]

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Potential pharmacological activities of the target compound.

Conclusion and Future Directions

This compound represents an accessible derivative of the highly versatile benzimidazole scaffold. While this specific compound remains largely unexplored in the scientific literature, the established synthetic routes and the broad pharmacological activities of its analogues suggest that it holds potential for further investigation.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, would be crucial to ascertain its therapeutic potential. Such studies would contribute to the ever-expanding knowledge base of benzimidazole chemistry and its profound impact on medicinal science.

References

-

Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. Available at: [Link]

-

The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. Available at: [Link]

-

Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica. Available at: [Link]

-

THE PHARMACOLOGICAL ACTIVITY OF SOME 2-SUBSTITUTED BENZIMIDAZOLES. Arzneimittelforschung. Available at: [Link]

-

Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide Derivatives. Bentham Science. Available at: [Link]

-

2-(benzimidazol-2-yl)-3-hydroxychromone derivatives: Spectroscopic properties and a possibile alternative intramolecular proton phototransfer. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

-

PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Available at: [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Applicable Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]

-

New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]

-

N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry. Available at: [Link]

-

N‐Alkylation of benzimidazole. ResearchGate. Available at: [Link]

- Alkylation reaction method of benzimidazoles compounds. Google Patents.

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC. Available at: [Link]

-

Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available at: [Link]

-

Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine. PubMed. Available at: [Link]

-

New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials. ResearchGate. Available at: [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]

-

New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Kharkiv University Bulletin. Chemical Series. Available at: [Link]

-

2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID | 13570-08-6 [chemicalbook.com]

- 6. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

Spectral analysis of 2-(1H-benzimidazol-2-yl)-N-butylacetamide (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 2-(1H-benzimidazol-2-yl)-N-butylacetamide A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-platform spectral analysis of the heterocyclic compound this compound. Unambiguous structural elucidation and purity assessment are foundational to all stages of drug discovery and development. This document moves beyond a simple recitation of data, offering a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for researchers engaged in the synthesis and characterization of novel benzimidazole-based compounds.

Introduction and Molecular Structure

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic naturally occurring nucleotides and interact with biological macromolecules.[1] The title compound, this compound, incorporates this key heterocycle linked to an N-butylacetamide side chain. This combination of a rigid aromatic system and a flexible aliphatic chain presents a distinct analytical challenge that is best addressed by a synergistic application of multiple spectroscopic techniques.

This guide will provide a predictive analysis of the compound's spectral characteristics, grounded in established principles and data from analogous structures. The following numbered structure will be used for all spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and population of hydrogen and carbon nuclei. For a molecule like this compound, both ¹H and ¹³C NMR are required for a complete assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the benzimidazole core, the methylene bridge, the amide proton, and the N-butyl chain. Due to rapid proton exchange (prototropic tautomerism) between N1 and N3 of the benzimidazole ring at room temperature, the aromatic protons H4/H7 and H5/H6 often appear as two symmetrical multiplets.[2]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|